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Compound of Interest

Compound Name: Dnl-201

Cat. No.: B612096

Both DNL-201 and DNL151 are ATP-competitive inhibitors of LRRK2 kinase activity.[1]
Increased LRRK2 kinase activity, often caused by pathogenic mutations, is believed to impair
lysosomal function, a critical cellular process for breaking down and recycling waste products.
[1][3][4] This impairment may contribute to the neurodegeneration seen in Parkinson's disease.
By inhibiting LRRK2, these molecules aim to restore normal lysosomal function and potentially
slow the progression of the disease.[5][6]

Below is a diagram illustrating the proposed signaling pathway.
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Caption: LRRK2 Signaling Pathway and Inhibition.
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Comparative Preclinical and Clinical Data

Both DNL-201 and DNL151 have undergone extensive preclinical and clinical evaluation. The

following tables summarize the key findings from these studies.

Table 1: Preclinical Profile

Feature DNL-201 DNL151
CNS-penetrant, selective, ATP-  CNS-penetrant, selective, ATP-
Mechanism competitive LRRK2 kinase competitive LRRK2 kinase

inhibitor.[1]

inhibitor.[7]

Cell-based Activity

Suppressed LRRK2 activity in
a dose-dependent manner,
including in cells with the
G2019S mutation. Restored
lysosome structure and

function.[8]

Not explicitly detailed in the
provided search results, but as
a potent LRRK2 inhibitor,

similar activity is expected.

Animal Models

Inhibited LRRK2 in a dose-
dependent manner in rat and
macaque brain and kidney
tissue. Well-tolerated in a 9-
month chronic toxicity study in
macaques with no adverse
effects on lung or kidney

function at therapeutic doses.

[8]

Not explicitly detailed in the

provided search results.

Table 2: Phase 1/1b Clinical Trial Data
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Parameter

DNL-201

DNL151 (BlIB122)

Populations Studied

122 healthy volunteers and 28

Parkinson's disease patients.

[1]

184 healthy volunteers and 36

Parkinson's disease patients.

[9]

Safety and Tolerability

Generally well-tolerated at
doses demonstrating LRRK2
pathway engagement.[1][10] At
a high dose, some subjects
experienced mild or moderate
adverse events, including one
severe headache leading to
dose reduction and one study
withdrawal.[11]

Generally well-tolerated across
a broad range of doses for up
to 28 days. Most treatment-
emergent adverse events were
mild to moderate. Two healthy
volunteers discontinued due to
nausea and headache at high

doses.

Target Engagement (pS935
LRRK?2)

>50% inhibition in blood for
both low and high doses tested
in PD patients.[11]

Dose-dependent reduction of
>50% in whole blood at doses
>70 mg in healthy volunteers
and at all doses in patients.
Reduction of >280% at doses
=225 mg.

Pathway Engagement
(pRab10)

>50% inhibition in blood for
both doses tested in PD
patients.[11]

Dose-dependent reduction
observed. Reduction of 250%

at all dose levels in patients.

Lysosomal Function (Urinary
BMP)

20% and 60% improvement at
the low and high doses,
respectively, in PD patients.
[11]

Dose-dependent reduction of
up to 50% at clinically relevant
doses.[11]

CNS Penetration

Robust cerebrospinal fluid
penetration observed in both
healthy volunteers and PD

patients.[1]

Cerebrospinal fluid to unbound
plasma concentration ratio of
~1.[12]

Rationale for Advancing DNL151
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While both DNL-201 and DNL151 demonstrated proof of mechanism and were well-tolerated in
early clinical studies, Denali Therapeutics, in collaboration with Biogen, selected DNL151
(BIIB122) for advancement into late-stage clinical trials. This decision was based on DNL151's
pharmacokinetic properties, which were considered to offer additional dosing flexibility.[7][8]
DNL151 is currently being evaluated in larger Phase 2 studies (BEACON and LUMA) to further
assess its safety and efficacy in individuals with Parkinson's disease, both with and without
LRRK2 mutations.[5][6][13]

Experimental Protocols

Detailed experimental protocols for the clinical trials can be found in their respective clinical trial
registrations. However, a general overview of the methodologies used to generate the data
presented is provided below.

Quantification of LRRK2 Inhibition (Target and Pathway
Engagement)

e pS935 LRRK2 and pRab10 Measurement: These phosphorylated proteins are key
biomarkers of LRRK2 kinase activity. Their levels are typically measured in whole blood or
peripheral blood mononuclear cells (PBMCs) using immunoassays such as enzyme-linked
immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assays. The percentage of
inhibition is calculated by comparing the levels of the phosphorylated protein after treatment
to baseline levels.

Assessment of Lysosomal Function

» Urinary Bis(monoacylglycerol)phosphate (BMP) Measurement: BMP is a lipid that is enriched
in lysosomes, and its levels in urine are considered a biomarker of lysosomal function.[7]
Urinary BMP is typically measured using liquid chromatography-mass spectrometry (LC-MS).
A reduction in urinary BMP levels is indicative of restored lysosomal function.

Clinical Trial Design

e Phase 1 Studies: These studies are typically conducted in healthy volunteers to assess the
safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the
investigational drug.
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e Phase 1b Studies: These studies are conducted in a small number of patients with the target
disease (in this case, Parkinson's disease) to further evaluate safety and to measure
biomarkers of target engagement and pathway engagement.

Below is a diagram of a typical clinical trial workflow for these studies.
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Caption: Clinical Trial Workflow for DNL-201 and DNL151.

Conclusion

Both DNL-201 and DNL151 have demonstrated the potential of LRRK2 inhibition as a
therapeutic strategy for Parkinson's disease. Through rigorous preclinical and early-phase
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clinical studies, both molecules have shown to be potent inhibitors of LRRK2 that are generally
well-tolerated and engage with their target in the intended biological pathway. The selection of
DNL151 for further development was based on its favorable pharmacokinetic profile,
highlighting the critical importance of drug metabolism and safety characteristics in the drug
development process. The ongoing late-stage trials of DNL151 will provide further insights into
the potential of LRRK2 inhibition to modify the course of Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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